C.I. Disperse yellow 70

Description

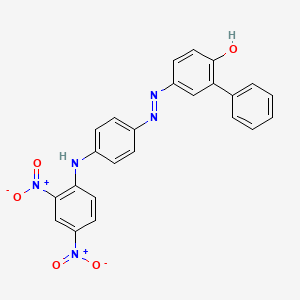

Structure

2D Structure

3D Structure

Properties

CAS No. |

12223-91-5 |

|---|---|

Molecular Formula |

C24H17N5O5 |

Molecular Weight |

455.4 g/mol |

IUPAC Name |

4-[[4-(2,4-dinitroanilino)phenyl]diazenyl]-2-phenylphenol |

InChI |

InChI=1S/C24H17N5O5/c30-24-13-10-19(14-21(24)16-4-2-1-3-5-16)27-26-18-8-6-17(7-9-18)25-22-12-11-20(28(31)32)15-23(22)29(33)34/h1-15,25,30H |

InChI Key |

AMVDKIZZWFHBMC-UHFFFAOYSA-N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to C.I. Disperse Yellow 70 (CAS 12223-91-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Disperse Yellow 70 is a synthetic dye belonging to the single azo class.[1] It is primarily utilized in the textile industry for dyeing polyester and its blended fabrics, imparting a red-light yellow hue.[1] Given its widespread use and chemical nature as an azo compound, a thorough understanding of its physicochemical properties, synthesis, analytical determination, and toxicological profile is essential for researchers in environmental science, toxicology, and drug development. This guide provides a comprehensive overview of the current scientific knowledge regarding this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for understanding its environmental fate, transport, and potential for biological interaction.

| Property | Value | Reference |

| CAS Number | 12223-91-5 | [1] |

| C.I. Number | 11900 | [1] |

| Molecular Formula | C₂₄H₁₇N₅O₅ | [1] |

| Molecular Weight | 455.42 g/mol | [1] |

| Appearance | Red-light yellow powder | [1] |

| Solubility | Data not available | |

| UV-Vis Absorption Maximum (λmax) | 203 nm | [2] |

Synthesis and Manufacturing

The synthesis of this compound involves a multi-step process, beginning with the condensation of 1-Chloro-2,4-dinitrobenzene and Benzene-1,4-diamine to form C.I. Disperse Yellow 9. This intermediate is then diazotized and coupled with 2-hydroxyphenylbenzene.[1]

Synthesis Workflow

The following diagram illustrates the general synthetic pathway for this compound.

Experimental Protocols

Accurate detection and quantification of this compound in various matrices are critical for research and safety assessment. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a commonly employed analytical technique.

Sample Preparation for Textile Analysis

A general protocol for extracting disperse dyes from textile samples is as follows:

-

Sample Comminution: Cut approximately 1 gram of the textile sample into small pieces.

-

Extraction: Place the sample in a suitable vessel and add 20 mL of methanol.

-

Sonication: Sonicate the sample at 50°C for 30 minutes to facilitate dye extraction.

-

Centrifugation: Centrifuge the extract at 10,000 rpm for 10 minutes to separate the solid matrix.

-

Filtration: Filter the supernatant through a 0.22 µm PTFE filter to remove any remaining particulate matter.

-

Solvent Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a known volume of an appropriate solvent mixture (e.g., 95:5 water/methanol) for analysis.[3]

HPLC-MS/MS Analysis

The following table outlines a representative set of conditions for the analysis of this compound by HPLC-MS/MS. Optimization of these parameters may be necessary depending on the specific instrumentation and sample matrix.

| Parameter | Condition | Reference |

| HPLC System | Agilent 1200 Series or equivalent | [4] |

| Column | ZORBAX Eclipse XDB-C18 (4.6 x 150 mm; 5 µm) or equivalent | [4] |

| Mobile Phase | Gradient elution with water and methanol, both containing 0.1% formic acid | [4][5] |

| Flow Rate | 500 µL/min | [5] |

| Injection Volume | 40 µL | [5] |

| Mass Spectrometer | Triple quadrupole or hybrid quadrupole linear ion trap | [4] |

| Ionization Mode | Electrospray Ionization (ESI), positive mode | [4][5] |

| Detection Mode | Selected Reaction Monitoring (SRM) | [5] |

Toxicology and Biological Effects

Azo dyes, as a class, are of toxicological concern due to their potential to be metabolized to aromatic amines, which may exhibit carcinogenic and mutagenic properties.[6] While specific data on the signaling pathways of this compound are limited, information on related azo dyes, such as Disperse Yellow 3 and Disperse Yellow 7, provides valuable insights.

Genotoxicity and Carcinogenicity

Studies on structurally similar azo dyes have indicated a potential for genotoxicity.[7] The reductive cleavage of the azo bond can lead to the formation of aromatic amines that can damage DNA.

The following table summarizes the toxicological data for related disperse dyes.

| Endpoint | Compound | Finding | Reference |

| Carcinogenicity | Disperse Yellow 3 | Evidence of carcinogenic activity in male rats and female mice. | [8] |

| Genotoxicity | Disperse Yellow 3 | Induced chromosomal aberrations and sister chromatid exchanges in vitro. | [9] |

| Genotoxicity | Disperse Yellow 7 | Can be taken up by sediment and cause genotoxicity. | [6] |

Proposed Genotoxic Mechanism

Based on the known metabolism of azo dyes, a hypothetical signaling pathway for the genotoxicity of this compound can be proposed. This involves the enzymatic reduction of the azo bond, leading to the formation of potentially carcinogenic aromatic amines, which can then interact with cellular macromolecules.

Conclusion

This compound is a commercially important azo dye with a well-defined chemical structure and synthesis route. While detailed information on its biological signaling pathways is still emerging, data from structurally related compounds suggest a potential for genotoxicity mediated by the metabolic reduction of the azo linkage. The analytical methods outlined in this guide provide a robust framework for the detection and quantification of this compound, which is essential for further toxicological and environmental research. For professionals in drug development, understanding the metabolic fate and potential for DNA interaction of such xenobiotics can inform the design of safer chemicals and provide insights into mechanisms of toxicity. Further research is warranted to fully elucidate the specific molecular mechanisms of action of this compound and its metabolites.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Absorption [Disperse Yellow 7] | AAT Bioquest [aatbio.com]

- 3. lcms.cz [lcms.cz]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. oehha.ca.gov [oehha.ca.gov]

- 8. oehha.ca.gov [oehha.ca.gov]

- 9. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

An In-depth Technical Guide to the Synthesis of C.I. Disperse Yellow 70

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Disperse Yellow 70 is a monoazo disperse dye characterized by its vibrant yellow hue and application in the dyeing of hydrophobic fibers. Its synthesis is a multi-step process involving the formation of a key intermediate, C.I. Disperse Yellow 9, followed by a diazotization and azo coupling reaction. This technical guide provides a comprehensive overview of the synthesis pathway of this compound, including detailed experimental protocols, quantitative data, and a visual representation of the synthetic route.

Synthesis Pathway Overview

The synthesis of this compound (5-[[4-[(2,4-dinitrophenyl)amino]phenyl]azo]-[1,1'-biphenyl]-2-ol) is a two-stage process. The first stage involves the synthesis of the intermediate N-(2,4-dinitrophenyl)-p-phenylenediamine, also known as C.I. Disperse Yellow 9. This is achieved through the condensation of 1-chloro-2,4-dinitrobenzene with p-phenylenediamine. The second stage involves the diazotization of the amino group on the Disperse Yellow 9 intermediate, followed by an azo coupling reaction with 2-phenylphenol.

Diagram of the Synthesis Pathway for this compound

Spectroscopic Analysis of C.I. Disperse Yellow 70: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Disperse Yellow 70, identified by the Colour Index number 11900 and CAS number 12223-91-5, is a single azo class disperse dye.[1] Its molecular formula is C₂₄H₁₇N₅O₅, with a molecular weight of 455.42 g/mol .[1] This technical guide provides an overview of the spectroscopic properties of this compound, with a focus on UV-Visible (UV-Vis) absorption and fluorescence spectroscopy. Due to the limited availability of specific published spectroscopic data for this particular dye, this document outlines generalized experimental protocols for acquiring such data and discusses the expected spectroscopic behavior based on its chemical class.

Spectroscopic Data

To facilitate future research and data generation, a generalized table for the systematic recording of such data is presented below.

Table 1: Spectroscopic Data for this compound

| Parameter | Value | Solvent/Conditions |

| UV-Vis Absorption | ||

| λmax (nm) | Data not available | |

| Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Data not available | |

| Fluorescence Emission | ||

| Excitation Wavelength (nm) | Data not available | |

| Emission Maximum (λem) (nm) | Data not available | |

| Fluorescence Quantum Yield (Φ) | Data not available | |

| Stokes Shift (nm) | Data not available |

Experimental Protocols

The following are detailed, generalized methodologies for conducting UV-Vis absorption and fluorescence spectroscopy on disperse dyes like this compound.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelength(s) of maximum absorbance (λmax) and the molar absorptivity (ε) of this compound in a suitable solvent.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, methanol, acetone, or dimethylformamide)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Vis spectrophotometer

Procedure:

-

Solvent Selection: Choose a solvent in which this compound is soluble and that is transparent in the anticipated absorption region (typically 200-800 nm).

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

-

Preparation of Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbances in the optimal range of the spectrophotometer (typically 0.1 to 1.0).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to record a baseline spectrum to correct for any solvent absorption.

-

Sample Measurement: Record the absorption spectra for each of the prepared dilutions.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar absorptivity, c is the concentration, and l is the path length (1 cm), plot a calibration curve of absorbance versus concentration.

-

The molar absorptivity (ε) can be calculated from the slope of the linear portion of the calibration curve.

-

Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra, the emission maximum (λem), and the fluorescence quantum yield (Φ) of this compound.

Materials:

-

Solutions of this compound prepared for UV-Vis analysis

-

Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)

-

Quartz fluorescence cuvettes (1 cm path length)

-

Spectrofluorometer

Procedure:

-

Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Excitation Spectrum:

-

Set the emission monochromator to the estimated emission maximum (a few nanometers longer than the λmax from the absorption spectrum).

-

Scan the excitation monochromator over a range of wavelengths to obtain the excitation spectrum. The peak of this spectrum should correspond to the absorption maximum.

-

-

Emission Spectrum:

-

Set the excitation monochromator to the λmax determined from the absorption or excitation spectrum.

-

Scan the emission monochromator to record the fluorescence emission spectrum and determine the emission maximum (λem).

-

-

Quantum Yield Determination (Relative Method):

-

Prepare a solution of the sample and a solution of the fluorescence standard with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.

-

Measure the absorption of both the sample and the standard at the chosen excitation wavelength.

-

Record the fluorescence emission spectrum of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

-

The quantum yield (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

-

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the fundamental principles of light absorption and emission.

Caption: Experimental workflow for spectroscopic analysis of this compound.

Caption: Simplified Jablonski diagram illustrating absorption and fluorescence.

References

Molecular weight and formula of C.I. Disperse Yellow 70

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the chemical and physical properties of C.I. Disperse Yellow 70, a monoazo disperse dye. The information is compiled to support research and development activities, with a focus on its molecular characteristics. Due to the proprietary nature of industrial chemical production, detailed experimental protocols for the synthesis and analysis of this compound are not publicly available. However, this guide furnishes general methodologies and a representative analytical workflow.

Core Properties and Data

This compound is identified by the CAS Registry Number 12223-91-5.[1] Its fundamental molecular and physical data are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₄H₁₇N₅O₅ | [1] |

| Molecular Weight | 455.42 g/mol | [1] |

| CAS Registry Number | 12223-91-5 | [1] |

| C.I. Number | 11900 | [1] |

| Synonyms | 5-{[4-(2,4-Dinitroanilino)phenyl]diazenyl}[1,1'-biphenyl]-2-ol | |

| Molecular Structure Class | Single Azo | [1] |

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of this compound are proprietary and not available in the public domain, this section outlines the general principles and common methodologies employed for disperse dyes.

General Synthesis Method

The manufacturing process for this compound involves a multi-step chemical synthesis.[1] The general procedure is as follows:

-

Condensation: The synthesis begins with the condensation reaction of 1-Chloro-2,4-dinitrobenzene and Benzene-1,4-diamine. This reaction forms the intermediate product, C.I. Disperse Yellow 9.

-

Diazotization: The resulting C.I. Disperse Yellow 9 undergoes diazotization, a process that converts the primary aromatic amine group into a diazonium salt.

-

Coupling: The final step is the coupling of the diazonium salt with 2-hydroxyphenylbenzene (2-phenylphenol). This reaction forms the final this compound molecule.

Analytical Workflow: A General Approach

A common analytical technique for the characterization and purity assessment of disperse dyes is High-Performance Liquid Chromatography (HPLC). A general workflow for the analysis of a disperse dye sample, adaptable for this compound, is illustrated in the diagram below.

References

An In-depth Technical Guide on the Health and Safety of C.I. Disperse Yellow 70

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available health and safety data for the synthetic nitro dye, C.I. Disperse Yellow 70 (CAS No. 12223-91-5). Due to a notable lack of publicly accessible, detailed toxicological studies and a comprehensive Safety Data Sheet (SDS) specifically for this compound, this guide synthesizes the available information and highlights areas where data is needed.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is fundamental to assessing its toxicological profile and potential exposure routes.

| Property | Value | Source |

| Chemical Name | 5-((4-((2,4-dinitrophenyl)amino)phenyl)azo)-[1,1'-biphenyl]-2-ol | PubChem |

| CAS Number | 12223-91-5 | Multiple Sources |

| Molecular Formula | C₂₄H₁₇N₅O₅ | Multiple Sources |

| Molecular Weight | 455.42 g/mol | Multiple Sources |

| Chemical Class | Nitro Dye | [1][2] |

Toxicological Data

Acute Toxicity

No specific LD50 (oral, dermal) or LC50 (inhalation) values for this compound were found in the reviewed literature. For context, other disperse dyes, such as Disperse Yellow 3, have been shown to cause dose-related lesions in animal studies, but direct extrapolation is not scientifically valid.

Skin Sensitization

While no specific skin sensitization studies for this compound were identified, disperse dyes as a class are known to have skin-sensitizing potential. Cases of contact dermatitis have been associated with textiles colored with disperse dyes.[3]

Genotoxicity

There is a lack of specific genotoxicity data for this compound from standard assays like the Ames test or in vitro/in vivo micronucleus assays. As a nitroaromatic compound, there is a theoretical potential for genotoxicity, but this has not been experimentally verified for this specific dye.

Carcinogenicity

No carcinogenicity studies on this compound were found. It is important to note that some azo dyes can be metabolized to potentially carcinogenic aromatic amines.[3] However, the specific metabolic fate of this compound is unknown.

Ecotoxicological Data

Information on the environmental fate and effects of this compound is also limited.

Aquatic Toxicity

A significant point of ambiguity exists regarding the aquatic toxicity of this compound. Several sources cite a minimum LC50 of 0.01 mg/L for fish exposed to "Disperse Yellow 7".[1][2] However, it remains unconfirmed whether "Disperse Yellow 7" is synonymous with "this compound". This is a critical data gap, as an LC50 of 0.01 mg/L would indicate high toxicity to aquatic life.

| Endpoint | Species | Value | Notes | Source |

| LC50 | Fish | 0.01 mg/L | Attributed to "Disperse Yellow 7"; identity with this compound is unconfirmed. | [1][2] |

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not available due to the lack of published studies. However, standard methodologies for assessing the safety of dyes are well-established.

Skin Sensitization Testing: Magnusson-Kligman Guinea Pig Maximization Test (GPMT)

This method is a standard procedure for identifying potential skin sensitizers.

Caption: Workflow of the Magnusson-Kligman Guinea Pig Maximization Test.

Aquatic Toxicity Testing: Fish Acute Toxicity Test (OECD 203)

This is a standard test to determine the concentration of a substance that is lethal to 50% of a test fish population (LC50).

Caption: Workflow for the Fish Acute Toxicity Test (OECD 203).

Signaling Pathways and Logical Relationships

Due to the absence of specific mechanistic studies on this compound, diagrams of signaling pathways are not applicable. The logical relationship for a comprehensive safety assessment is outlined below.

References

Physicochemical and Toxicological Characteristics

An in-depth technical guide on the azo dye C.I. 11000, also known as Solvent Yellow 1, is provided for researchers, scientists, and drug development professionals. This guide details its classification, physicochemical characteristics, experimental protocols, and potential relevance in biomedical applications.

Corrected Dye Classification: The dye specified by the user as C.I. 11900 is correctly identified in chemical literature and databases as C.I. 11000 . It is also commonly known by the names Aniline Yellow, p-Aminoazobenzene, and Solvent Yellow 1.[1][2][3] It belongs to the single azo class of dyes.[4]

C.I. 11000 is a yellow azo dye with well-documented physical and chemical properties. It appears as yellow to tan crystals or an orange powder.[1][5] Key quantitative data are summarized in the tables below.

Table 1: General and Physicochemical Properties of C.I. 11000

| Property | Value | Source(s) |

| IUPAC Name | 4-(Phenyldiazenyl)aniline | [2] |

| Synonyms | Aniline Yellow, p-Aminoazobenzene, Solvent Yellow 1 | [1][2] |

| CAS Number | 60-09-3 | [1][6] |

| C.I. Number | 11000 | [1][4] |

| Molecular Formula | C₁₂H₁₁N₃ | [4][6] |

| Molecular Weight | 197.24 g/mol | [4][6] |

| Melting Point | 123-126 °C | [6] |

| Boiling Point | >360 °C | [2][5] |

| Appearance | Yellow crystals or orange powder | [2][5] |

Table 2: Solubility and Spectral Properties of C.I. 11000

| Property | Value | Conditions/Notes | Source(s) |

| Water Solubility | 29.59 mg/L | at 25 °C | [6] |

| Other Solubilities | Soluble in ethanol, ether, benzene, chloroform, and oils; slightly soluble in hot water. | [6] | |

| λmax (UV-Vis) | 386 nm | [7] | |

| ~349 nm | Calculated value | [6] | |

| 465 nm | Observed in a photocatalytic degradation experiment with ZnO. | [8] |

Note on λmax: The maximum absorption wavelength (λmax) for C.I. 11000 can vary depending on the solvent and experimental conditions. The observed differences in reported values highlight the importance of characterizing the dye under the specific conditions of an experiment.

Table 3: Toxicological Data for C.I. 11000

| Parameter | Value/Classification | Source(s) |

| Acute Toxicity | LD50 (intraperitoneal, mouse): 200 mg/kg | [5][6] |

| Hazards | May cause cancer (IARC Group 2B). Harmful by inhalation, in contact with skin, and if swallowed. Irritating to eyes, respiratory system, and skin. | [2][6] |

| Environmental Hazard | Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment. | [6] |

Experimental Protocols

Synthesis of C.I. 11000 (Aniline Yellow)

The synthesis of Aniline Yellow is a classic example of diazotization of a primary aromatic amine followed by an azo coupling reaction.

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Ice

-

Carbon Tetrachloride (for recrystallization)

Procedure:

-

Diazotization:

-

Dissolve 4.5 ml of aniline in a mixture of 10 ml of concentrated HCl and 20 ml of water in a beaker.[9][10]

-

Separately, prepare a solution of 4 g of sodium nitrite in 20 ml of water.[9]

-

Slowly add the sodium nitrite solution to the cooled aniline hydrochloride solution with constant stirring, maintaining the temperature at or below 5 °C. This reaction forms benzene diazonium chloride.[9][10]

-

-

Azo Coupling:

-

Purification:

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is based on established methods for the analysis of 4-aminoazobenzene.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 1.7 µm particle size).[9]

-

Mobile Phase: A gradient or isocratic mixture of 0.2 M ammonium acetate and acetonitrile.[9] Alternatively, a mobile phase of 10% water and 90% methanol can be used.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to the λmax of the dye (e.g., 386 nm).

-

Quantification: Based on a six-point calibration curve with standards of known concentrations ranging from approximately 0.01% to 0.20% (w/w).[9]

Signaling Pathways and Experimental Workflows

Synthesis Pathway of C.I. 11000

The synthesis involves a two-step electrophilic aromatic substitution reaction. First, aniline is converted to a diazonium salt, which then acts as an electrophile and attacks a second molecule of aniline to form the azo compound.

Caption: Reaction pathway for the synthesis of C.I. 11000.

Conceptual Workflow for Azo Dye Application in Drug Delivery Research

While C.I. 11000 itself is not a therapeutic agent, its azo bond is a key feature in the design of prodrugs and drug delivery systems, particularly for colon-targeted therapies. The azo bond is stable in the upper gastrointestinal tract but can be cleaved by azoreductase enzymes produced by colonic bacteria, releasing the active drug.[8][11][12]

Caption: A conceptual workflow for evaluating azo-based prodrugs.

Relevance to Researchers and Drug Development Professionals

Although C.I. 11000 is primarily an industrial dye with noted toxicity, its chemical structure as a simple azo compound makes it a relevant case study for professionals in drug development. The broader class of azo compounds has seen a paradigm shift from just industrial applications to uses in medicinal chemistry and biomedical sciences.[11][13]

Azo compounds have been investigated for a range of therapeutic activities, including antibacterial, antifungal, and antiviral properties.[11][13] Their most significant application in modern drug development is in the design of drug delivery systems.[8][12][13] The characteristic azo bond (-N=N-) can be engineered into a prodrug, linking an active pharmaceutical ingredient to a carrier molecule. This bond is designed to be cleaved under specific physiological conditions, such as the reductive environment of the colon, which is rich in azoreductase enzymes from the gut microbiota.[11][12] This mechanism allows for targeted drug release, which can enhance therapeutic efficacy and reduce systemic side effects.

Therefore, while C.I. 11000 is a hazardous material not intended for therapeutic use, understanding its synthesis, analysis, and the reactivity of its core azo structure provides valuable foundational knowledge for researchers designing advanced drug delivery systems and novel therapeutic agents.

References

- 1. A Comprehensive Guide to HPLC Solvents [chemtek.co.in]

- 2. Investigating Sensitization Activity of Azobenzene Disperse Dyes via the Direct Peptide Reactivity Assay (DPRA) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dl.astm.org [dl.astm.org]

- 6. chemtube3d.com [chemtube3d.com]

- 7. chembk.com [chembk.com]

- 8. tsijournals.com [tsijournals.com]

- 9. Determination of Aniline, 4-Aminoazobenzene, and 2-Naphthol in the Color Additive D&C Red No. 17 Using Ultra-High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. Substituent and solvent effects on the UV-vis absorption spectrum of the photoactive yellow protein chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Absorption [Solvent Yellow 14] | AAT Bioquest [aatbio.com]

- 13. researchgate.net [researchgate.net]

The Genesis of Color: A Technical Guide to the Discovery and History of Quinoline Disperse Dyes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of synthetic dyes in the 19th century revolutionized the textile industry and laid the groundwork for significant advancements in chemistry and material science. Among the vast spectrum of colorants developed during this era, quinoline-based dyes hold a unique position. This technical guide provides an in-depth exploration of the discovery and history of quinoline disperse dyes, from the initial isolation of the quinoline moiety to the synthesis and characterization of key chromophores that have found enduring applications. This document is intended for researchers, scientists, and professionals in drug development who can leverage the rich history and chemical principles of these compounds in their respective fields.

The Foundational Moiety: Discovery of Quinoline

The story of quinoline dyes begins with the discovery of quinoline itself. In 1834, the German chemist Friedlieb Ferdinand Runge successfully isolated a colorless, hygroscopic liquid from coal tar. This heterocyclic aromatic organic compound, with the chemical formula C₉H₇N, would later be named quinoline and become the foundational scaffold for a new class of dyes.

The Dawn of a New Color: The Discovery of Quinoline Yellow

Nearly half a century after the discovery of quinoline, the first synthetic dye based on this scaffold was created. In 1882 , the German chemist E. Jacobsen synthesized a vibrant greenish-yellow dye which he named "Chinolingelb" or Quinoline Yellow. This discovery marked a significant milestone, introducing a new chromophoric system to the world of synthetic dyes.

The initial form of this dye, known as Quinoline Yellow Spirit Soluble (SS) or C.I. Solvent Yellow 33, was synthesized through the condensation of quinaldine (2-methylquinoline) with phthalic anhydride. This oil-soluble dye, however, had limited applications in the aqueous environment of textile dyeing. The true potential of Quinoline Yellow was unlocked with the subsequent development of a water-soluble (WS) version, achieved through sulfonation of the parent molecule. This process rendered the dye suitable for coloring various substrates, including textiles, and it became commercially significant as C.I. Acid Yellow 3.

Key Milestones in the History of Quinoline Disperse Dyes

Following the pioneering work of Jacobsen, the field of quinoline dyes expanded, particularly with the advent of synthetic fibers like cellulose acetate and later, polyester. These hydrophobic fibers required non-ionic, water-insoluble dyes that could be finely dispersed in the dyebath, leading to the development of quinoline disperse dyes.

| Year | Milestone | Significance |

| 1834 | Friedlieb Ferdinand Runge isolates quinoline from coal tar. | Discovery of the fundamental chemical scaffold. |

| 1882 | E. Jacobsen synthesizes the first Quinoline Yellow. | Introduction of the first quinoline-based synthetic dye. |

| Early 20th Century | Development of the water-soluble form of Quinoline Yellow (Quinoline Yellow WS). | Expanded the applicability of quinoline dyes to aqueous dyeing processes. |

| 1923-24 | Invention of disperse dyes.[1] | Paved the way for the application of water-insoluble quinoline dyes to hydrophobic synthetic fibers. |

| Mid-20th Century | Commercial introduction of key quinoline disperse dyes, including Disperse Yellow 54 and Disperse Yellow 64. | Provided dyers with a range of bright, lightfast yellow shades for polyester and other synthetic textiles. |

Quantitative Data of Key Quinoline Disperse Dyes

The following tables summarize the key quantitative properties of some of the most significant quinoline disperse dyes.

Table 1: General and Physical Properties

| Dye Name | C.I. Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Quinoline Yellow SS | Solvent Yellow 33 | 8003-22-3 | C₁₈H₁₁NO₂ | 273.29 | 240[2] |

| Quinoline Yellow WS | Acid Yellow 3 | 8004-92-0 | C₁₈H₉NNa₂O₈S₂ | 477.38 | >300 |

| Disperse Yellow 54 | Disperse Yellow 54 | 7576-65-0 | C₁₈H₁₁NO₃ | 289.28 | 265[3] |

| Disperse Yellow 64 | Disperse Yellow 64 | 10319-14-9 | C₁₈H₁₀BrNO₃ | 368.18 | 242-244[4] |

| Disperse Yellow 3 | Disperse Yellow 3 | 2832-40-8 | C₁₅H₁₅N₃O₂ | 269.30 | 267-270 |

Table 2: Fastness Properties (on Polyester)

| Dye Name | C.I. Name | Light Fastness (ISO) | Washing Fastness (ISO) | Sublimation Fastness (180°C, 30s) |

| Disperse Yellow 54 | Disperse Yellow 54 | 6-7[5] | 4-5[5] | 4[5] |

| Disperse Yellow 64 | Disperse Yellow 64 | 7[3] | 4-5[3] | 4-5[3] |

| Disperse Yellow 3 | Disperse Yellow 3 | 6[6] | 4-5[6] | 3[6] |

Table 3: Solubility Data

| Dye Name | C.I. Name | Water Solubility | Solubility in Organic Solvents |

| Quinoline Yellow SS | Solvent Yellow 33 | Insoluble[2] | Soluble in nonpolar organic solvents.[2] Chloroform: 1 mg/mL. |

| Quinoline Yellow WS | Acid Yellow 3 | Soluble | Slightly soluble in ethanol.[7] |

| Disperse Yellow 54 | Disperse Yellow 54 | Insoluble | Soluble in strong sulfuric acid and pyridine (when heated), soluble in sulfolane, soluble in ethanol.[5] |

| Disperse Yellow 64 | Disperse Yellow 64 | Insoluble[8] | Soluble in sulfuric acid, acetone, and pyridine; soluble in ethanol.[8] |

| Disperse Yellow 3 | Disperse Yellow 3 | < 0.1 mg/mL[2] | Soluble in acetone, ethanol, and benzene.[2] |

Experimental Protocols

Synthesis of Quinoline Yellow Spirit Soluble (C.I. Solvent Yellow 33)

This protocol is based on the original synthetic route described in 1878.[2]

Reactants:

-

Quinaldine (2-methylquinoline)

-

Phthalic anhydride

Procedure:

-

A mixture of quinaldine and phthalic anhydride is fused at a high temperature.

-

The reaction proceeds via a condensation reaction, eliminating water.

-

The resulting crude product is purified to yield Quinoline Yellow SS.

Synthesis of Quinoline Yellow Water Soluble (C.I. Acid Yellow 3)

This process involves the sulfonation of the spirit-soluble form.

Reactants:

-

Quinoline Yellow Spirit Soluble (C.I. Solvent Yellow 33)

-

Fuming sulfuric acid (oleum)

Procedure:

-

Quinoline Yellow SS is carefully added to fuming sulfuric acid with cooling to control the exothermic reaction.

-

The mixture is stirred until the sulfonation is complete.

-

The reaction mixture is then poured onto ice to precipitate the sulfonated product.

-

The precipitated dye is filtered, washed, and neutralized with a base (e.g., sodium hydroxide) to form the water-soluble sodium salt.

Synthesis of C.I. Disperse Yellow 54

Reactants:

-

2-Methylquinolin-3-ol

-

Phthalic anhydride

Procedure:

-

2-Methylquinolin-3-ol and phthalic anhydride are heated together in a high-boiling solvent (e.g., trichlorobenzene) or in a solvent-free melt.

-

The condensation reaction occurs at elevated temperatures (e.g., 200°C) for several hours.

-

Upon completion, the crude product is isolated and purified.

Synthesis of C.I. Disperse Yellow 64

Disperse Yellow 64 is a brominated derivative of Disperse Yellow 54.

Reactants:

-

C.I. Disperse Yellow 54

-

Brominating agent (e.g., bromine)

-

Solvent (e.g., cyclohexanone)[9]

Procedure:

-

Disperse Yellow 54 is dissolved in a suitable solvent.[9]

-

The brominating agent is added dropwise at a controlled temperature (e.g., 50-55°C).[9]

-

The reaction mixture is then heated to a higher temperature (e.g., 75°C) to ensure complete bromination.[9]

-

The product is isolated by filtration, washed, and dried.[9]

Visualization of Synthesis Pathways

Caption: Synthetic pathways for key quinoline dyes.

Conclusion

The discovery and development of quinoline disperse dyes represent a fascinating chapter in the history of synthetic chemistry. From the initial isolation of quinoline to the sophisticated synthesis of high-performance disperse dyes for modern textiles, this class of colorants has demonstrated remarkable versatility and durability. For researchers and professionals in fields such as drug development, the study of these historical synthetic pathways and the structure-property relationships of quinoline derivatives can provide valuable insights into the design of novel functional molecules. The enduring legacy of quinoline dyes serves as a testament to the power of chemical innovation and its profound impact on science and industry.

References

- 1. Disperse dye - Wikipedia [en.wikipedia.org]

- 2. C.I. Disperse Yellow 3 | C15H15N3O2 | CID 17811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. Quinoline yellow - CAMEO [cameo.mfa.org]

- 8. worlddyevariety.com [worlddyevariety.com]

- 9. CN108841202B - Disperse yellow dye mixture with improved sublimation fastness - Google Patents [patents.google.com]

Methodological & Application

Application Note: HPLC-UV Method for the Quantification of C.I. Disperse Yellow 70

Abstract

This application note outlines a robust and reproducible High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the accurate quantification of C.I. Disperse Yellow 70. This method is crucial for quality control in the manufacturing of dyes and for monitoring its presence in various matrices, including textiles and environmental samples. The protocol employs a reversed-phase C18 column with a gradient elution of acetonitrile and water, providing excellent separation and quantification of the analyte. This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry, materials science, and drug development.

Introduction

This compound is a single azo dye used in the textile industry for dyeing synthetic fibers.[1] Its chemical formula is C₂₄H₁₇N₅O₅, with a molecular weight of 455.42 g/mol .[1][2] The monitoring and quantification of this dye are essential to ensure product quality, consistency, and to assess its environmental impact. High-Performance Liquid Chromatography (HPLC) with UV detection offers a reliable and sensitive method for the analysis of such disperse dyes.[3] This application note provides a detailed protocol for the quantification of this compound using a standard HPLC-UV system.

Data Presentation

The following table summarizes the key chromatographic parameters for the quantification of this compound.

| Parameter | Condition |

| Instrumentation | HPLC system with a UV-Vis or Photodiode Array (PDA) detector |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[4] |

| Mobile Phase A | Ultrapure Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 0-2 min: 50% B, 2-15 min: 50-95% B, 15-20 min: 95% B, 20.1-25 min: 50% B[4] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 420 nm |

| Injection Volume | 10 µL |

| Run Time | 25 minutes |

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

HPLC grade acetonitrile

-

HPLC grade water

-

Formic acid (analytical grade)

-

Methanol (analytical grade)

-

Volumetric flasks, vials, and pipettes

-

0.45 µm syringe filters

Standard Solution Preparation

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and bring it to volume.[3]

-

Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by serially diluting the stock solution with the mobile phase.[3]

-

Filter all standard solutions through a 0.45 µm syringe filter before injection into the HPLC system.[3]

Sample Preparation

-

Accurately weigh a sample containing this compound.

-

Extract the dye from the sample matrix using a suitable solvent such as methanol or acetonitrile, potentially with the aid of ultrasonication.[5]

-

Dilute the extract with the mobile phase to a concentration within the calibration range.

-

Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial before analysis.[3]

Chromatographic Analysis

-

Equilibrate the HPLC system with the initial mobile phase composition (50% Acetonitrile, 50% Water with 0.1% Formic Acid) for at least 30 minutes or until a stable baseline is achieved.

-

Inject 10 µL of each standard and sample solution into the HPLC system.

-

Run the analysis using the gradient program specified in the data presentation table.

-

Monitor the absorbance at 420 nm.

Quantification

-

Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualization of the Experimental Workflow

Caption: Workflow for the HPLC-UV quantification of this compound.

References

Application Note: High-Sensitivity LC/MS/MS Method for the Quantitative Analysis of Disperse Dyes in Textile Samples

Abstract

Disperse dyes are a class of synthetic colorants with low water solubility, primarily used for dyeing hydrophobic fibers such as polyester and cellulose acetate.[1] Regulatory bodies have restricted the use of certain disperse dyes in textile products due to concerns about their potential to cause allergic reactions and their carcinogenic properties.[2][3] This application note presents a robust and sensitive method for the quantitative analysis of regulated disperse dyes in textile samples using Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS). The described protocol, based on established analytical procedures like DIN 54231, offers high selectivity and sensitivity for the accurate quantification of these compounds at low levels, ensuring product safety and regulatory compliance.[1][3][4]

Introduction

The use of synthetic dyes, including disperse dyes, is widespread in the textile industry to achieve vibrant and durable colors.[5] However, the small, non-ionic nature of disperse dyes allows them to sublime from the fabric and come into contact with the skin, potentially causing allergic contact dermatitis and other health issues.[2] Consequently, regulatory agencies worldwide have set limits on the presence of specific allergenic and carcinogenic disperse dyes in textiles and apparel.

Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) has become the preferred analytical technique for the determination of disperse dyes due to its high sensitivity, selectivity, and ability to handle complex sample matrices.[2][3] This method allows for the accurate identification and quantification of target dyes at trace levels, often in the parts-per-billion (ppb) range. This application note provides a comprehensive workflow, including sample preparation, instrumental analysis, and data processing for the reliable analysis of disperse dyes in various textile materials.

Experimental Workflow

The overall experimental workflow for the analysis of disperse dyes in textile samples is depicted in the following diagram.

Caption: Experimental workflow for disperse dye analysis.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the analysis of several common disperse dyes using LC/MS/MS. The data has been compiled from various sources and represents typical values achievable with the described methodology.

| Disperse Dye | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) |

| Disperse Red 1 | 0.02 - 1.35 | 0.06 - 4.09 | 81.8 - 114.1 |

| Disperse Blue 3 | 0.02 - 1.35 | 0.06 - 4.09 | 91.2 - 110.1 |

| Disperse Blue 7 | 0.02 - 1.35 | 0.06 - 4.09 | 74.2 - 120.9 |

| Disperse Blue 35 | 0.02 - 1.35 | 0.06 - 4.09 | 31.0 - 50.9 |

| Disperse Blue 124 | 0.02 - 1.35 | 0.06 - 4.09 | 31.0 - 50.9 |

| Disperse Orange 1 | 0.02 - 1.35 | 0.06 - 4.09 | 81.8 - 114.1 |

| Disperse Orange 3 | 0.02 - 1.35 | 0.06 - 4.09 | 81.8 - 114.1 |

| Disperse Orange 37 | 0.02 - 1.35 | 0.06 - 4.09 | 42.1 - 87.7 |

| Disperse Yellow 3 | 0.02 - 1.35 | 0.06 - 4.09 | 81.8 - 114.1 |

| Disperse Yellow 49 | 0.02 - 1.35 | 0.06 - 4.09 | 31.0 - 50.9 |

Data compiled from multiple sources.[5][6] The ranges for LOD, LOQ, and recovery reflect variations in instrumentation, sample matrices, and specific experimental conditions.

Experimental Protocols

Reagents and Materials

-

Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (for analytical laboratory use, ISO 3696), Formic acid.[1][3]

-

Standards: Analytical standards of target disperse dyes.[1]

-

Extraction Solvent: Methanol.[3]

-

Filters: Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE).[5][7]

Standard Preparation

-

Stock Solutions: Prepare individual stock solutions of each disperse dye standard at a concentration of 100 µg/mL in methanol.[5][8]

-

Working Standard Mixtures: Prepare a mixed working standard solution by diluting the stock solutions with methanol or an appropriate solvent mixture (e.g., methanol/water 50:50 v/v).[1][8]

-

Calibration Curve Standards: Serially dilute the mixed working standard to prepare a series of calibration standards. A typical concentration range is 0.5 to 100.0 ng/mL.[1][8]

Sample Preparation: Textile Materials

-

Cut the textile sample into small pieces (approximately 5x5 mm).

-

Accurately weigh a representative portion of the textile material (e.g., 0.5 - 1.0 g) into a capped tube.[1][7]

-

Add 10 mL of methanol to the tube.[7]

-

Extract the sample in an ultrasonic bath at 70°C for 10 minutes.[7]

-

Centrifuge the sample at 10,000 rpm for 10 minutes.[5]

-

Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into a clean vial.[5][7]

-

Evaporate the extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the initial mobile phase (e.g., 1 mL of 95:5 water/methanol).[5]

-

Vortex the sample to ensure it is fully dissolved.

-

Transfer the reconstituted sample to an autosampler vial for LC/MS/MS analysis.

LC/MS/MS Analysis

Liquid Chromatography (LC) Conditions

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm) is commonly used.[5]

-

Mobile Phase A: Water with 0.1% formic acid.[5]

-

Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.[5]

-

Gradient Elution: A typical gradient starts with a higher aqueous composition and ramps up the organic phase to elute the dyes.[8]

-

Flow Rate: Typically in the range of 0.2 to 0.6 mL/min.[1][4]

Mass Spectrometry (MS/MS) Conditions

-

Ion Source: Electrospray Ionization (ESI) is commonly used, operating in positive ion mode.[1][8]

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for enhanced sensitivity and selectivity.[3]

-

Ion Source Parameters:

Conclusion

The LC/MS/MS method detailed in this application note provides a robust and reliable framework for the quantitative analysis of disperse dyes in textile samples.[1] The combination of a straightforward extraction protocol with the high sensitivity and selectivity of tandem mass spectrometry enables the accurate measurement of these restricted compounds at low concentrations. This method can be readily implemented in quality control and research laboratories to ensure compliance with regulatory standards and to safeguard consumer health.

References

Application Notes and Protocols for Dyeing Polyester Fibers with C.I. Disperse Yellow 70

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of C.I. Disperse Yellow 70 in the dyeing of polyester fibers. The information is intended to guide researchers and scientists in achieving consistent and high-quality dyeing results for various applications.

Introduction

This compound is a single azo disperse dye used for coloring polyester and other hydrophobic fibers.[1] Like other disperse dyes, it is a non-ionic, small molecule that can penetrate and diffuse into the amorphous regions of the polyester fiber at high temperatures.[2][3][4] The dyeing process is a physical one, relying on van der Waals forces and hydrophobic interactions to achieve coloration, rather than a chemical reaction with the fiber.[2] Proper control of dyeing parameters is crucial for achieving optimal color yield, levelness, and fastness properties.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding the dye's behavior in solution and its interaction with polyester fibers.

| Property | Value | Reference |

| C.I. Name | Disperse Yellow 70 | [1] |

| C.I. Number | 11900 | [1] |

| CAS Number | 12223-91-5 | [1] |

| Chemical Class | Single Azo | [1] |

| Molecular Formula | C₂₄H₁₇N₅O₅ | [1] |

| Molecular Weight | 455.42 g/mol | [1] |

| Appearance | Red-light yellow powder | [1] |

| Solubility | Insoluble in water, requires a dispersing agent. Soluble in some organic solvents like ethanol, benzene, and acetone. | [4][5][6] |

Fastness Properties on Polyester

The fastness properties of a dye indicate the resistance of the color to various external influences. The following table summarizes the reported fastness ratings for this compound on polyester fibers according to ISO standards.

| Fastness Test | ISO Rating | Reference |

| Light Fastness | 5-6 | [1] |

| Washing Fastness (Fading) | 5 | [1] |

| Washing Fastness (Staining) | 5 | [1] |

| Perspiration Fastness (Fading) | 5 | [1] |

| Perspiration Fastness (Staining) | 5 | [1] |

| Ironing Fastness (Staining) | 4-5 | [1] |

| Sublimation Fastness | 2-3 (Requires temperature control) | [2] |

| Rubbing Fastness | 3-4 | [2] |

Note: Fastness ratings are typically on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better fastness.

Experimental Protocols

Materials and Equipment

-

Materials:

-

100% Polyester fabric

-

This compound

-

Dispersing agent (e.g., sodium lignin sulfonate)

-

Acetic acid (to adjust pH)

-

Sodium hydrosulfite (for reduction clearing)

-

Caustic soda (NaOH) (for reduction clearing)

-

Non-ionic detergent

-

Distilled water

-

-

Equipment:

-

High-temperature, high-pressure laboratory dyeing machine (e.g., infrared dyeing machine)

-

Beakers and graduated cylinders

-

Magnetic stirrer and hot plate

-

pH meter

-

Analytical balance

-

Drying oven

-

Pre-treatment of Polyester Fabric

Before dyeing, it is essential to pre-treat the polyester fabric to remove any impurities, oils, or sizes that could hinder dye uptake.

-

Prepare a scouring bath containing a non-ionic detergent (e.g., 5 g/L) and sodium carbonate (e.g., 2 g/L).[7]

-

Treat the fabric in this solution at a liquor ratio of 50:1 at 60°C for 30 minutes.[7]

-

Rinse the fabric thoroughly with hot water and then cold water.

-

Air dry the fabric at room temperature.

High-Temperature Exhaust Dyeing Protocol

This protocol describes a standard high-temperature exhaust dyeing method, which is the most common and effective way to dye polyester with disperse dyes.[2][3]

-

Dye Dispersion Preparation:

-

Weigh the required amount of this compound (e.g., 2% on the weight of fabric, o.w.f.).

-

Create a smooth paste with a small amount of a dispersing agent (ratio of dispersing agent to dye is typically 1:1) and a little water.[7]

-

Gradually add more distilled water to form a stable dispersion.

-

-

Dye Bath Preparation:

-

Fill the dyeing vessel with the required amount of distilled water.

-

Add the prepared dye dispersion to the bath.

-

Add a leveling agent (e.g., 1-2 g/L) if required, to ensure even dyeing.[9]

-

Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[9][10] This acidic pH is crucial for satisfactory dye exhaustion.[10]

-

Dyeing Procedure:

-

Introduce the pre-treated polyester fabric into the dyebath at around 50-60°C.[5][10]

-

Raise the temperature of the dyebath to 130°C at a rate of 1-2°C per minute.[7][9][10]

-

Hold the temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation.[7][8]

-

Cool the dyebath down to 70-80°C at a rate of approximately 2.5-5°C per minute.[11]

-

Post-Dyeing Treatment (Reduction Clearing)

Reduction clearing is a critical step to remove any unfixed dye from the fiber surface, which significantly improves the wash and rubbing fastness.[2][4]

-

Drain the exhausted dyebath.

-

Prepare a fresh bath with:

-

Treat the dyed fabric in this reduction clearing bath at 70-80°C for 15-20 minutes.[7][9]

-

Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

-

Dry the dyed fabric in an oven at 100-130°C.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the key stages of the high-temperature exhaust dyeing process for polyester with this compound.

Caption: Workflow for high-temperature exhaust dyeing of polyester.

Factors Influencing the Dyeing Process

This diagram shows the logical relationships between key parameters and their impact on the final dyeing outcome.

Caption: Key parameters affecting polyester dyeing with disperse dyes.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. betakim.com.tr [betakim.com.tr]

- 3. Disperse dyeing | PPTX [slideshare.net]

- 4. textilelearner.net [textilelearner.net]

- 5. scribd.com [scribd.com]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. ijcmas.com [ijcmas.com]

- 8. researchgate.net [researchgate.net]

- 9. DISPERSE YELLOW COLOR [sunnychemical.com]

- 10. textilelearner.net [textilelearner.net]

- 11. US20090119853A1 - Process for dyeing polyester - Google Patents [patents.google.com]

Application of C.I. Disperse Yellow 70 in Fluorescence Microscopy: A Feasibility Assessment and General Protocol

Note to the Reader: As of December 2025, a comprehensive search of scientific literature and public databases did not yield any specific applications of C.I. Disperse Yellow 70 in the field of fluorescence microscopy. The available information primarily pertains to its use as a textile dye. This document, therefore, serves as a guide for researchers interested in evaluating the potential of this compound or other novel dyes as fluorescent probes for cellular imaging.

Introduction to this compound

This compound is classified as a single azo dye.[1] Its fundamental chemical properties are summarized below.

| Property | Value |

| C.I. Name | Disperse Yellow 70 |

| C.I. Number | 11900 |

| CAS Number | 12223-91-5 |

| Molecular Formula | C₂₄H₁₇N₅O₅ |

| Molecular Weight | 455.42 g/mol |

While its properties as a textile dye are established, its fluorescence characteristics, cell permeability, and suitability for biological imaging are currently unknown. The following sections provide a generalized framework and protocols for evaluating such a compound for fluorescence microscopy applications.

Evaluating a Novel Dye for Fluorescence Microscopy

The following workflow outlines the necessary steps to determine if a compound like this compound is a viable candidate for a fluorescent cellular probe.

Caption: Workflow for the evaluation of a novel fluorescent dye.

Experimental Protocols

Herein are detailed, generic protocols that can be adapted to test the suitability of this compound for fluorescence microscopy.

Protocol 1: Determination of Photophysical Properties

Objective: To measure the key spectral properties of the dye.

Materials:

-

This compound

-

Spectroscopy-grade solvents (e.g., ethanol, DMSO, PBS)

-

Quartz cuvettes

-

Spectrophotometer

-

Fluorometer

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1-10 mM) in a suitable organic solvent like DMSO.

-

Working Solution Preparation: Dilute the stock solution in the solvent of interest (e.g., PBS, pH 7.4) to a concentration suitable for absorbance and fluorescence measurements (typically in the low micromolar range).

-

Absorbance Spectrum:

-

Use the spectrophotometer to scan the absorbance of the working solution across a relevant wavelength range (e.g., 300-700 nm).

-

The wavelength with the highest absorbance is the maximum absorption wavelength (λ_abs).

-

-

Emission Spectrum:

-

Using the fluorometer, excite the sample at its λ_abs.

-

Scan the emission spectrum across a longer wavelength range.

-

The wavelength with the highest fluorescence intensity is the maximum emission wavelength (λ_em).

-

-

Data Recording: Record the λ_abs and λ_em. If a reference dye with a known quantum yield is available, this can also be calculated.

Data Presentation:

| Parameter | Solvent | Value |

| Max. Excitation (λ_ex) | PBS, pH 7.4 | To be determined |

| Max. Emission (λ_em) | PBS, pH 7.4 | To be determined |

| Stokes Shift (λ_em - λ_ex) | PBS, pH 7.4 | To be determined |

| Molar Extinction Coefficient (ε) | PBS, pH 7.4 | To be determined |

| Quantum Yield (Φ) | PBS, pH 7.4 | To be determined |

| Photostability | - | To be determined |

Protocol 2: Assessment of Cytotoxicity

Objective: To determine the concentration range at which the dye is not toxic to living cells.

Materials:

-

Cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution

-

Cytotoxicity assay kit (e.g., MTT, PrestoBlue™, or LDH assay)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Dye Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the dye-containing medium. Include untreated cells as a negative control and a known toxin as a positive control.

-

Incubation: Incubate the cells for a period relevant to potential imaging experiments (e.g., 24-48 hours).

-

Viability Assay: Perform the cytotoxicity assay according to the manufacturer's instructions.

-

Data Analysis: Measure the output (e.g., absorbance or fluorescence) using a plate reader. Calculate the percentage of viable cells relative to the untreated control. Determine the concentration at which cell viability drops significantly (e.g., CC50).

Protocol 3: General Cell Staining and Imaging

Objective: To assess the cell permeability and staining pattern of the dye.

Materials:

-

Live or fixed cells on coverslips or in imaging dishes

-

This compound working solution (at a non-toxic concentration determined from Protocol 2)

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Preparation: Culture cells on a suitable imaging vessel.

-

Staining:

-

Remove the culture medium and wash the cells once with PBS.

-

Add the this compound staining solution and incubate for a predetermined time (e.g., 15-60 minutes) at 37°C. It is advisable to test a range of concentrations and incubation times.

-

-

Washing: Remove the staining solution and wash the cells 2-3 times with PBS to remove unbound dye.

-

Imaging: Mount the coverslip or place the dish on the fluorescence microscope. Illuminate the sample with light corresponding to the dye's excitation wavelength and capture the emission.

-

Co-localization (Optional): To identify the subcellular structures stained by the dye, co-stain the cells with commercially available fluorescent probes for specific organelles (e.g., MitoTracker for mitochondria, DAPI for the nucleus).

Potential Signaling Pathways and Mechanisms

Should this compound prove to be a viable fluorescent probe, its staining pattern could suggest interactions with specific cellular components or involvement in certain pathways. For example:

-

Lipophilic Dye Pathway: If the dye accumulates in membranes (plasma membrane, endoplasmic reticulum, mitochondria), it likely follows a passive diffusion pathway driven by its lipophilicity.

-

Ion-Sensing Pathway: If its fluorescence is sensitive to changes in local ion concentrations (e.g., Ca²⁺, pH), it could act as a sensor. This would involve a mechanism where ion binding alters the dye's electronic structure and thus its fluorescence properties.

A diagram illustrating a hypothetical mechanism of action for a generic probe is provided below.

Caption: Hypothetical mechanism of a cell-permeable fluorescent probe.

Conclusion

While this compound is not currently established as a tool in fluorescence microscopy, its potential as a novel probe can be systematically evaluated. The protocols and frameworks provided here offer a comprehensive starting point for researchers to characterize its photophysical properties, biocompatibility, and cellular staining capabilities. Such investigations are crucial for expanding the toolkit of fluorescent probes available to the scientific community.

References

Application Notes & Protocols: Separation of Disperse Dyes Using Thin Layer Chromatography (TLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thin Layer Chromatography (TLC) is a highly efficient, rapid, and inexpensive analytical technique used to separate non-volatile mixtures.[1][2][3] In the textile and dye manufacturing industries, TLC is routinely employed for the rapid identification of dyes, assessment of their purity, and for monitoring the progress of reactions.[3] Disperse dyes are non-ionic, weakly polar colorants with limited solubility in water, making them particularly suitable for analysis by TLC on polar adsorbents like silica gel.[3]

The principle of TLC separation relies on the differential partitioning of components between a stationary phase and a mobile phase.[1] The stationary phase is a thin, uniform layer of an adsorbent material, most commonly silica gel, coated onto a plate of glass, plastic, or aluminum.[2][4] The mobile phase, a solvent or a mixture of solvents, moves up the plate via capillary action.[5] Components of the sample mixture travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase, leading to separation.[1] The separation is quantified by the Retention Factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[1][2]

Experimental Protocols

This section provides a detailed methodology for the separation of disperse dyes using normal-phase TLC.

Materials and Reagents

-

Stationary Phase: Pre-coated TLC plates (e.g., Silica gel 60 F254 on aluminum or glass backing).[4]

-

Mobile Phase (Eluent): A selection of organic solvents of appropriate purity.[6] Common eluents for disperse dyes include mixtures of a non-polar and a moderately polar solvent. A good starting point is a toluene/ethyl acetate mixture.[3][7]

-

Dye Samples: Standard solutions of known disperse dyes and the unknown sample mixture, typically prepared at a 1% concentration in a suitable solvent like dimethylformamide, toluene, or chloroform.[3][8]

-

Apparatus:

Protocol: Step-by-Step

Step 1: Preparation of the Developing Chamber To ensure reproducible Rf values, the atmosphere in the developing chamber must be saturated with solvent vapors.[6][8]

-

Pour the chosen mobile phase into the developing chamber to a depth of about 0.5-1.0 cm.[6]

-

Line the inner walls of the chamber with filter paper, ensuring the paper is moistened by the solvent but does not touch the area where the TLC plate will stand.[6]

-

Close the chamber with the lid and allow it to stand for at least 30-60 minutes to become fully saturated.[4]

Step 2: Preparation of the TLC Plate

-

Handle the TLC plate carefully by its edges to avoid contaminating the surface.[1]

-

Using a pencil, lightly draw a straight line (the origin) across the plate, approximately 1.5 cm from the bottom edge.[1][10]

-

Mark small 'x's on the origin line where the samples will be applied. Ensure spots are at least 1.5 cm from the sides of the plate and have sufficient space between them to prevent mixing.[4][6]

Step 3: Sample Application (Spotting)

-

Using a capillary tube or micropipette, apply a small spot of each dye solution to its designated mark on the origin line.[1]

-

The spot size should be kept as small as possible (ideally 1-2 mm in diameter) to achieve better separation.[11]

-

Allow the solvent to completely evaporate from the spot before development. For dilute samples, multiple applications may be necessary, with drying in between each application.[11]

Step 4: Chromatogram Development

-

Carefully place the prepared TLC plate into the saturated developing chamber.

-

Ensure the origin line with the sample spots is above the level of the mobile phase.[1][4]

-

Close the chamber lid and allow the solvent to ascend the plate by capillary action without disturbing the chamber.[5]

-

When the solvent front has moved to about 1 cm from the top edge of the plate, remove the plate from the chamber.[10]

Step 5: Visualization and Analysis

-

Immediately after removing the plate, mark the position of the solvent front with a pencil.[1][12]

-

Allow the plate to dry completely in a fume hood.

-

Since disperse dyes are colored, the separated spots will be visible under normal light.[3] Circle the center of each spot with a pencil.

-

Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front.

-

Calculate the Retention Factor (Rf) for each spot using the following formula:[1]

-

Rf = Distance traveled by the spot / Distance traveled by the solvent front

-

Data Presentation

The composition of the mobile phase is a critical factor influencing the separation.[2] The Rf values in the table below are examples illustrating how different dyes behave in various solvent systems. Actual values can vary based on specific experimental conditions such as temperature, chamber saturation, and the specific type of silica gel used.[8][11]

| Dye Name | Dye Type | Stationary Phase | Mobile Phase (Eluent) | Rf Value (Approx.) |

| Methylene Blue | Cationic | Silica Gel | Ethanol | ~0.10 |

| Safranin | Cationic | Silica Gel | Ethanol | ~0.55 |

| Methylene Blue | Cationic | Silica Gel | Acetone | 0.15 - 0.20[10] |

| Safranin | Cationic | Silica Gel | Acetone | 0.35 - 0.40[10] |

| Fluorescein | Anionic | Silica Gel | Acetone | 0.75 - 0.80[10] |

| Eosin Y | Anionic | Silica Gel | Acetone | 0.40 - 0.80 (diffuse)[10] |

| Tartrazine (E102) | Anionic Food Dye | Silica Gel | Chloroform-isopropanol-25% aq. ammonia (1:3:1 v/v/v) | 0.33[13] |

| Ponceau 4R (E124) | Anionic Food Dye | Silica Gel | Chloroform-isopropanol-25% aq. ammonia (1:3:1 v/v/v) | 0.49[13] |

| Brilliant Blue (E133) | Anionic Food Dye | Silica Gel | Chloroform-isopropanol-25% aq. ammonia (1:3:1 v/v/v) | 0.62[13] |

Visualizations

Workflow for TLC Analysis of Disperse Dyes

Caption: Workflow diagram illustrating the key steps in a Thin Layer Chromatography experiment.

Principle of Normal-Phase TLC Separation

References

- 1. ssa.lawyer [ssa.lawyer]

- 2. researchgate.net [researchgate.net]

- 3. sdc.org.uk [sdc.org.uk]

- 4. dh.gov.hk [dh.gov.hk]

- 5. kcl.ac.uk [kcl.ac.uk]

- 6. merckmillipore.com [merckmillipore.com]

- 7. quora.com [quora.com]

- 8. hplc.sk [hplc.sk]

- 9. m.youtube.com [m.youtube.com]

- 10. flinnsci.ca [flinnsci.ca]

- 11. uclmail.net [uclmail.net]

- 12. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 13. SPE/TLC/Densitometric Quantification of Selected Synthetic Food Dyes in Liquid Foodstuffs and Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Temperature Dyeing of Synthetic Fabrics with Disperse Dyes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-temperature (HT) dyeing of synthetic fabrics, such as polyester, using disperse dyes. This method is crucial for achieving deep shades and high fastness properties on hydrophobic fibers.[1]

Introduction

Synthetic fibers like polyester possess a compact and crystalline molecular structure, making dye penetration difficult at lower temperatures.[1][2] High-temperature dyeing, typically conducted at 130°C under pressure, increases the kinetic energy of dye molecules and swells the fibers, facilitating dye diffusion into the fiber matrix.[1][3][4] This process is essential for achieving vibrant colors and ensuring the longevity of the dye on the fabric.[1] Disperse dyes, being non-ionic and sparingly soluble in water, are the primary choice for dyeing these hydrophobic fibers.[5]

Key Process Parameters

The success of high-temperature dyeing is dependent on the precise control of several key parameters. The following table summarizes the recommended ranges for these parameters.

| Parameter | Recommended Range | Significance |

| Dyeing Temperature | 105°C - 140°C (Typically 130°C for HT)[6][7][8] | At temperatures above 100°C, the polyester fibers swell, allowing for the penetration of disperse dye molecules.[3] This is crucial for achieving deep shades and good color fastness. |

| pH Level | 4.5 - 5.5 (Acidic)[1][6][9] | An acidic environment is optimal for the stability of most disperse dyes and for controlling the dye exhaustion rate.[6][9] Acetic acid is commonly used to maintain this pH.[6][9] |

| Holding Time at Temperature | 30 - 60 minutes[1][6][9] | The duration at peak temperature depends on the desired depth of shade. Deeper shades require longer holding times to allow for sufficient dye diffusion. |

| Heating Rate | 1.5°C - 2°C per minute[1][10] | A controlled heating rate is critical to ensure even dye uptake and prevent unlevel dyeing. |

| Liquor Ratio | 1:10 to 1:15[1] | This ratio of the weight of the fabric to the volume of the dye bath affects dye concentration and chemical usage. |

Experimental Protocols

Materials and Reagents

-

Synthetic fabric (e.g., 100% polyester)

-

Disperse dye(s)

-

Dispersing agent

-

Leveling agent

-

Acetic acid (to adjust pH)

-

Sodium hydrosulfite (for reduction clearing)

-

Sodium carbonate (for reduction clearing)

-

Non-ionic detergent

-

Deionized water

Pre-treatment of Fabric

Before dyeing, it is essential to prepare the fabric to ensure uniform dye uptake.

-

Scouring: Wash the fabric with a solution containing a non-ionic detergent to remove any oils, waxes, and sizes.[2]

-

Rinsing: Thoroughly rinse the fabric with deionized water to remove any residual detergent.

-

Drying: Dry the fabric at a moderate temperature.

High-Temperature Dyeing Procedure

-

Dye Bath Preparation:

-

Dyeing Cycle:

-

Introduce the pre-treated fabric into the dye bath at approximately 60°C.[6][9]

-

Hold for 15 minutes at this temperature to allow for initial wetting and chemical absorption.[6][9]

-

Raise the temperature of the dye bath to the target dyeing temperature (e.g., 130°C) at a controlled rate of 1.5-2°C per minute.[1][10]

-

Maintain the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.[1][6][9]

-

After the holding time, cool the dye bath down to 60-70°C.[6][9]

-

-

Post-Dyeing Treatment:

-

Rinsing: Rinse the dyed fabric with hot water.[8]

-

Reduction Clearing: To improve wash fastness by removing unfixed surface dye, treat the fabric in a solution containing sodium hydrosulfite and sodium carbonate at 70-80°C for 15-20 minutes.[10][11]

-

Neutralization and Final Rinsing: Neutralize the fabric with a dilute solution of acetic acid, followed by a final rinse with cold water.[1]

-

Drying: Dry the dyed fabric.

-

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the high-temperature dyeing process.

Caption: High-Temperature Dyeing Workflow.

Data Presentation: Quantitative Analysis

Dye Uptake Analysis

The efficiency of the dyeing process can be quantified by measuring the dye uptake of the fabric. This is typically done using spectrophotometry to measure the absorbance of the dye bath before and after dyeing.

| Parameter | Method | Typical Expected Outcome |

| Dye Uptake (%) | Spectrophotometry (measuring dye bath absorbance change)[12] | High dye uptake, indicating efficient transfer of dye from the bath to the fabric. |

| Color Yield (K/S Value) | Reflectance Spectrophotometry | Higher K/S values indicate a deeper shade and better color yield on the fabric. |

Colorfastness Evaluation

Colorfastness tests are crucial to determine the durability of the color on the dyed fabric under various conditions. Standardized test methods are used for these evaluations.

| Fastness Property | Standard Test Method (Example) | Description | Typical Requirement (on a 1-5 scale) |

| Washing Fastness | ISO 105-C06[13] | Assesses the resistance of the color to domestic or commercial laundering. | Grade 4-5 |

| Rubbing Fastness (Crocking) | ISO 105-X12[14] | Measures the transfer of color from the fabric surface to another surface by rubbing. | Grade 4-5 (Dry), Grade 3-4 (Wet) |

| Light Fastness | ISO 105-B02 | Evaluates the resistance of the color to fading when exposed to an artificial light source that mimics sunlight. | Grade 4-5 or higher |

| Perspiration Fastness | ISO 105-E04 | Determines the resistance of the color to the action of human perspiration. | Grade 4-5 |

Signaling Pathways and Logical Relationships

The logical relationship in high-temperature dyeing revolves around overcoming the energy barrier for dye penetration into the compact fiber structure.

Caption: Mechanism of High-Temperature Dyeing.

References

- 1. autumnchem.com [autumnchem.com]

- 2. Disperse Dye for Dyeing and Printing Polyester and Sythetic Fabrics [georgeweil.com]

- 3. The Polyester Carrier Dyeing Process Using Disperse Dyes [colourinn.in]

- 4. How Does Temperature Affect Dyeing? → Question [fashion.sustainability-directory.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. textilelearner.net [textilelearner.net]

- 7. textilelearner.net [textilelearner.net]

- 8. textiletech24.wordpress.com [textiletech24.wordpress.com]

- 9. scribd.com [scribd.com]

- 10. m.youtube.com [m.youtube.com]

- 11. US5447540A - Method of dyeing a high heat-resistant synthetic fiber material - Google Patents [patents.google.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. chiuvention.com [chiuvention.com]

- 14. intouch-quality.com [intouch-quality.com]

C.I. Disperse Yellow 70: Exploring its Potential as a Molecular Probe